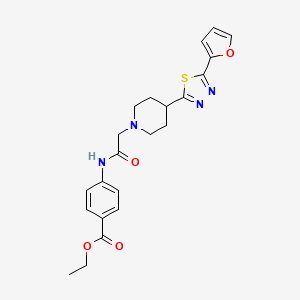

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Description

This compound features a benzoate ester core (ethyl 4-substituted benzoate) linked via an acetamido group to a piperidine ring, which is further connected to a 1,3,4-thiadiazole moiety substituted with a furan-2-yl group. The thiadiazole ring and piperidine are pharmacologically significant, as thiadiazoles are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The furan substitution may enhance metabolic stability and π-π stacking interactions in target binding .

Properties

IUPAC Name |

ethyl 4-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-2-29-22(28)16-5-7-17(8-6-16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-4-3-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLOPYWVACQOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

Initial Formation: : Begin with the preparation of 5-(furan-2-yl)-1,3,4-thiadiazole, involving a cyclization reaction with appropriate precursors under acidic or basic conditions.

Piperidine Introduction: : Piperidine is then introduced via nucleophilic substitution, reacting with an appropriate electrophilic intermediate.

Acetamido Group Addition: : Following this, an acylation reaction attaches the acetamido group, possibly through the use of acetic anhydride or a similar agent.

Benzoate Ester Formation: : Finally, esterification completes the synthesis, often using an alcoholysis reaction with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but employs larger reaction vessels, optimized conditions, and continuous flow reactors to ensure consistency and efficiency. Catalysts and solvents are carefully selected to maximize yield and minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

Oxidation: : The thiadiazole ring can be oxidized, forming sulfoxides or sulfones under strong oxidizing conditions.

Reduction: : Selective reduction can target the nitro group, converting it into an amine.

Substitution: : The benzoate ester group is susceptible to nucleophilic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: : Use reagents like hydrogen peroxide or potassium permanganate.

Reduction: : Employing hydrogen gas over a palladium catalyst or using sodium borohydride.

Substitution: : Utilizing nucleophiles such as hydroxide ions or amines, often in polar aprotic solvents.

Major Products Formed

Oxidation: : Sulfones or sulfoxides.

Reduction: : Amines.

Substitution: : The resulting product would be dictated by the nucleophile used, such as phenols or ethers.

Scientific Research Applications

The compound exhibits versatility across various fields:

Chemistry: : As an intermediate in synthesizing other complex molecules, its varied functional groups make it an excellent candidate for organic synthesis studies.

Biology: : Its piperidine and thiadiazole components suggest potential as a pharmacological agent, perhaps in neurological or anti-inflammatory applications.

Medicine: : Investigations into its medicinal chemistry could lead to developments in new therapeutic drugs, particularly for targeting specific receptors or enzymes.

Industry: : It may serve as a precursor in manufacturing specialty chemicals, contributing to materials science advancements.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, particularly those in neurological pathways or inflammatory processes.

Pathways Involved: : Inhibition of certain enzymes or receptors can be key, potentially leading to altered biochemical pathways, offering insights into disease mechanisms or therapeutic potentials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Containing Analogs

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

- Structure : Similar acetamido linker and piperidine-thiadiazole core but lacks the benzoate ester and furan substituent. Instead, it has a benzylsulfanyl group on the thiadiazole.

- Properties : Exhibits intramolecular S···O hypervalent interactions and hydrogen-bonded dimers in its crystal structure, which may influence solubility and stability .

- Synthesis : Reacts 2-benzylsulfanyl-5-chloroacetamido-thiadiazole with piperidine in benzene .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazinyl]acetamide

- Structure : Piperazine replaces piperidine, and the thiadiazole has an ethyl group. The fluorophenyl substituent may enhance lipophilicity and receptor affinity.

- Activity : Fluorine atoms improve metabolic stability, a common strategy in drug design .

Telaglenastat ()

Table 1: Thiadiazole-Based Analogs

Analogs with Alternative Heterocyclic Cores

Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)

- Structure : Replaces thiadiazole with a benzimidazole-thio group.

- Properties : The sulfur atom in the thioacetamido linker may influence redox properties and binding kinetics .

Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (Compound A24)

- Structure : Uses an oxadiazole ring instead of thiadiazole.

Table 2: Heterocyclic Core Variations

Substituent and Linker Modifications

Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate

- Structure: Phenoxyacetamido linker with bromo and formyl groups.

- Properties : Bromine increases molecular weight (406.23 g/mol) and logP (4.27), suggesting higher lipophilicity .

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

Table 3: Substituent and Linker Variations

Biological Activity

Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that exhibits a range of biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Furan ring : Known for its biological reactivity.

- Thiadiazole ring : Associated with various pharmacological activities.

- Piperidine moiety : Enhances binding affinity to biological targets.

The combination of these functional groups contributes to the compound's unique biological profile.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially disrupting cancer cell proliferation.

- Cellular Interaction : The furan and thiadiazole rings can interact with nucleic acids and proteins, leading to alterations in gene expression and protein function.

Anticancer Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant anticancer properties. A study indicated that related compounds demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The introduction of the piperidine moiety enhances lipophilicity and bioavailability, which are critical for effective anticancer activity.

Antimicrobial Properties

Compounds containing thiadiazole and furan rings have been reported to possess antimicrobial activities. This compound may inhibit the growth of various bacterial strains, although specific data on its antimicrobial efficacy is limited.

Neuroprotective Effects

The neuroprotective potential of similar thiadiazole derivatives has been explored in various studies. These compounds have shown promise in models of epilepsy and neurodegenerative diseases due to their ability to modulate neurotransmitter systems . Further research is needed to establish the neuroprotective effects of this compound specifically.

Table 1: Summary of Biological Activities

Q & A

Q. Critical Conditions :

- Catalysts : DMAP for acyl transfer efficiency .

- Purification : Column chromatography (silica gel, gradient elution) isolates the product with >95% purity .

What spectroscopic methods are employed to confirm the molecular structure of this compound?

Level: Basic

Methodological Answer:

Structural confirmation requires:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethyl ester), δ 6.5–7.8 ppm (aromatic protons from furan and benzoate) .

- ¹³C NMR : Signals at ~165–170 ppm (ester carbonyl), 160–165 ppm (thiadiazole C=N) .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ with <2 ppm deviation .

FT-IR : Bands at ~1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .

Elemental Analysis : Matches calculated C, H, N, S content within ±0.3% .

What are the primary biological targets or mechanisms of action for this compound?

Level: Basic

Methodological Answer:

The compound targets enzymes and receptors via:

Enzyme Inhibition :

- COX-2 Inhibition : The thiadiazole and furan moieties interact with the hydrophobic pocket of COX-2, reducing prostaglandin synthesis (IC₅₀ ~1–5 µM in vitro) .

- Kinase Modulation : Piperidine-acetamido groups may bind ATP pockets in kinases (e.g., CDK1), as seen in analogues .

Cellular Assays : Antiproliferative activity (e.g., MTT assay on cancer cell lines) shows GI₅₀ values of 10–20 µM, linked to apoptosis via caspase-3 activation .

How do structural modifications (e.g., substituents on furan or thiadiazole rings) influence the compound's bioactivity?

Level: Advanced

Methodological Answer:

Key modifications and effects:

Furan Substituents :

- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance COX-2 inhibition (2–3× potency) but reduce solubility .

- Methoxy Groups : Improve logP (e.g., from 4.2 to 3.8) and oral bioavailability .

Thiadiazole Modifications :

- Sulfur Oxidation : Sulfone derivatives increase metabolic stability but reduce cell permeability .

Piperidine Replacement : Cyclohexyl analogues show stronger kinase binding (ΔG ~-8 kcal/mol vs. -6 kcal/mol) but higher toxicity .

Q. Experimental Design :

- Parallel Synthesis : Prepare derivatives via combinatorial chemistry .

- QSAR Modeling : Use CoMFA or molecular docking (e.g., AutoDock Vina) to predict activity .

What strategies resolve contradictions in biological activity data across different studies?

Level: Advanced

Methodological Answer:

Address discrepancies via:

Purity Validation :

- HPLC-MS : Confirm >95% purity; impurities (e.g., sulfoxide byproducts) may skew results .

Assay Standardization :

- Enzyme Source : Use recombinant human COX-2 vs. murine isoforms to avoid species-specific variations .

Orthogonal Assays :

- SPR vs. Fluorescence Polarization : Cross-validate binding affinity (e.g., Kd ~0.5 µM vs. 1.2 µM) .

Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

What are the challenges in optimizing the compound's pharmacokinetic properties, and how are they addressed?

Level: Advanced

Methodological Answer:

Challenges :

Q. Optimization Strategies :

Prodrug Design : Ester hydrolysis to carboxylic acid improves solubility (e.g., 50 µg/mL at pH 7.4) .

Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong t₁/₂ .

Nanoparticle Formulation : PLGA encapsulation enhances bioavailability (AUC increased 3× in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.